molecular formula C21H21Cl2NO4 B12619021 6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride

6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride

Cat. No.: B12619021
M. Wt: 422.3 g/mol
InChI Key: YPMRPLZBSSYZJO-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro, hydroxy, and phenyl groups. The oxolan-2-ylmethylamino moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone derivative, while substitution of the chloro group with an amine yields an amino derivative .

Scientific Research Applications

6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-ethyl-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]chromen-2-one;hydrochloride
  • 7-Hydroxy-4-methylchromen-2-one
  • 4-Phenylchromen-2-one

Uniqueness

6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C21H21Cl2NO4

Molecular Weight

422.3 g/mol

IUPAC Name

6-chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride

InChI

InChI=1S/C21H20ClNO4.ClH/c22-18-9-16-15(13-5-2-1-3-6-13)10-19(24)27-21(16)17(20(18)25)12-23-11-14-7-4-8-26-14;/h1-3,5-6,9-10,14,23,25H,4,7-8,11-12H2;1H

InChI Key

YPMRPLZBSSYZJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4.Cl

Origin of Product

United States

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